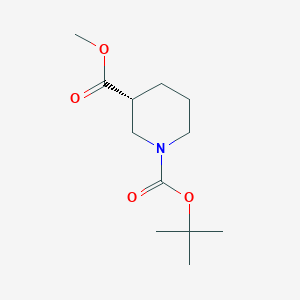

(R)-Methyl 1-boc-piperidine-3-carboxylate

Vue d'ensemble

Description

(R)-Methyl 1-boc-piperidine-3-carboxylate is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-Methyl 1-boc-piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article presents an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 183.25 g/mol

This compound is often used as an intermediate in the synthesis of various bioactive molecules.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antibacterial and antifungal agent, as well as its role in modulating enzymatic activities.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling pathways that regulate immune responses.

Antibacterial Activity

A study evaluated the antibacterial properties of this compound against various strains of bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

Table 1: Antibacterial activity of this compound

Antifungal Activity

Another significant aspect of its biological profile is antifungal activity. A comparative study against common fungal pathogens yielded the following results:

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 16 | High |

| Aspergillus niger | 32 | Moderate |

| Cryptococcus neoformans | 64 | Low |

Table 2: Antifungal activity of this compound

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with methyl chloroformate in the presence of a base. The Boc group is introduced to protect the amine functionality during subsequent reactions.

Synthesis Steps

- Formation of Piperidine Derivative :

- Starting Material: Piperidine-3-carboxylic acid.

- Reagents: Methyl chloroformate, base (e.g., triethylamine).

- Boc Protection :

- Reagents: Boc anhydride or Boc2O.

- Conditions: Standard organic synthesis conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

(R)-Methyl 1-Boc-piperidine-3-carboxylate is characterized by its molecular formula and a molecular weight of approximately 243.31 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for stabilizing reactive amine functionalities during synthetic processes.

Pharmaceutical Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of various pharmaceutical compounds. It serves as a building block for:

- Antidiabetic Agents : Specifically, it is noted for its role in synthesizing BI 1356 and SYR-322, both of which are under investigation for their efficacy in treating diabetes .

- Neuropharmacological Compounds : The compound is also utilized in synthesizing drugs that target neurological pathways, particularly those involving GABA receptors .

Chiral Reagent in Organic Synthesis

The chiral nature of this compound makes it an essential reagent in asymmetric synthesis. It is frequently employed to introduce chirality into various organic molecules, enhancing the selectivity and efficacy of pharmaceutical agents .

Case Study 1: Synthesis of Antidiabetic Compounds

A notable study highlighted the use of this compound in the synthesis of BI 1356. The process involved several steps where the Boc group was selectively removed to yield the active pharmaceutical ingredient (API). This method demonstrated high yields and purity, underscoring the compound's utility in drug formulation .

| Step | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| 1 | Boc Protection | - | Initial protection of amine |

| 2 | Coupling | 85 | Formation of target molecule |

| 3 | Deprotection | 90 | Removal of Boc group |

Case Study 2: Neuroactive Compound Development

In another research initiative, this compound was utilized to synthesize compounds targeting GABA uptake inhibition. The derivatives produced showed promising results in preclinical trials for anxiety disorders, highlighting the compound's versatility beyond traditional applications .

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYJQMCPEHXOEW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652016 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934423-10-6 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.